cis-Cinnamoylcocaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-Cinnamoylcocaine is a natural product found in Erythroxylum coca and Erythroxylum novogranatense with data available.

Applications De Recherche Scientifique

Forensic Science Applications

Cis-cinnamoylcocaine has garnered attention in forensic science, particularly in the analysis of illicit drug samples. Its presence can serve as an indicator of the processing methods used in cocaine production.

Identification of Impurities

Recent studies have shown that this compound can be oxidized to form new diastereomeric diols, which can be characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). This oxidation process is indicative of specific illicit cocaine processing techniques, allowing forensic scientists to trace the origins and modifications of cocaine samples .

Table 1: Impurities from Oxidation of this compound

| Compound Name | Method of Characterization | Notes |

|---|---|---|

| (2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester | NMR, MS | Formed from oxidation; indicative of processing |

| (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester | NMR, MS | Also formed from oxidation; unique analytical signature |

Analytical Methods Development

The development of gas chromatography (GC) methods has enabled the quantification of minor alkaloids, including this compound, in cocaine samples. A validated method demonstrated high accuracy and precision in detecting these compounds, which is crucial for law enforcement and forensic investigations .

Table 2: Analytical Method Validation Parameters

| Parameter | Value |

|---|---|

| Linearity | R² > 0.999 |

| Recovery | 90% - 108% |

| Relative Standard Deviation | < 10% |

Therapeutic Potential

While research on the therapeutic applications of this compound is limited, its structural relationship to cocaine suggests potential pharmacological effects. Investigations into its interactions with other alkaloids indicate that it may influence the activity of cocaine and its metabolites.

Interaction Studies

Studies have shown that certain metabolites can inhibit or enhance the effects of cocaine when administered in specific sequences or concentrations. For example, ecgonine methyl ester (EME) has been observed to block the behavioral activation induced by cocaine . This raises questions about whether this compound could similarly modulate cocaine's effects.

Profiling Illicit Cocaine Samples

A comprehensive profiling study analyzed various illicit cocaine samples for their alkaloid content, including this compound. The findings revealed significant variations in alkaloid ratios among different samples, suggesting diverse production methods and potential regional differences in coca cultivation .

Coca Leaf Analysis

Research on coca leaves from different geographical regions indicated that younger leaves tend to have higher concentrations of cinnamoylcocaine compared to older leaves. This information can be pivotal for understanding the agricultural practices influencing alkaloid profiles .

Analyse Des Réactions Chimiques

Oxidation Reactions

cis-Cinnamoylcocaine’s α,β-unsaturated ester moiety renders it susceptible to oxidative transformations. Key findings include:

Dihydroxypropionyl Ester Formation

Oxidation of this compound with aqueous potassium permanganate (KMnO₄) in polar solvents (e.g., alcohols or acetone) produces diastereomeric diols:

-

(2R,3S)-Dihydroxy-3-phenylpropionylecgonine methyl ester

-

(2S,3R)-Dihydroxy-3-phenylpropionylecgonine methyl ester

These diols arise from syn dihydroxylation of the cinnamoyl double bond, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry . The reaction likely proceeds under biphasic conditions (organic solvent/aqueous KMnO₄), as harsh oxidizers like osmium tetroxide are impractical due to toxicity and cost .

Impact on Illicit Cocaine Processing

Oxidation during cocaine hydrochloride refinement reduces this compound levels while increasing norcocaine and diol impurities . The water-soluble diols are typically removed during purification, altering the alkaloid profile of final products .

Analytical Detection of Reaction Products

Chromatographic methods quantify this compound and its derivatives:

Gas Chromatography (GC-FID)

-

Linearity : Calibration curves for this compound (1–90 μg/mL) show R² > 0.999 .

-

Cross-Quantification : The trans-isomer’s calibration curve is used for this compound due to structural similarity .

| Analyte | Linear Range (μg/mL) | R² |

|---|---|---|

| This compound | 1–90 | 0.9997 |

| trans-Cinnamoylcocaine | 1–90 | 0.9999 |

| Table 1: Analytical parameters for cinnamoylcocaine isomers . |

Quantitative NMR (qNMR)

External reference ¹H qNMR methods enable rapid quantification (15-minute analysis) of this compound in seized cocaine, with relative standard deviations (RSD) <3% .

Stability and Isomerization

While direct isomerization data is limited, analytical studies suggest:

-

Co-Occurrence : Both isomers are detected in illicit cocaine, with cis:trans ratios varying by leaf maturity and processing methods .

-

Degradation : Prolonged exposure to acidic or oxidative conditions may degrade this compound into ecgonine derivatives or norcocaine .

Role in Cocaine Profiling

This compound serves as a chemical marker for:

Propriétés

Numéro CAS |

50763-21-8 |

|---|---|

Formule moléculaire |

C19H23NO4 |

Poids moléculaire |

329.4 g/mol |

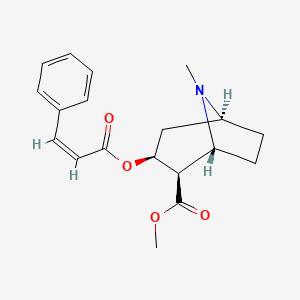

Nom IUPAC |

methyl (1R,2R,3S,5S)-8-methyl-3-[(Z)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8-/t14-,15+,16-,18+/m0/s1 |

Clé InChI |

MQIXMJWNEKUAOZ-ZFYRMRLISA-N |

SMILES |

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC |

SMILES isomérique |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C\C3=CC=CC=C3)C(=O)OC |

SMILES canonique |

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.